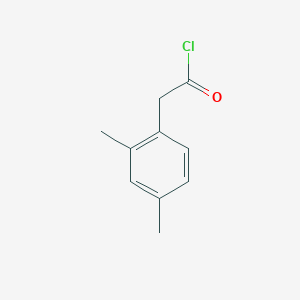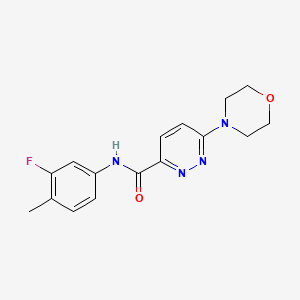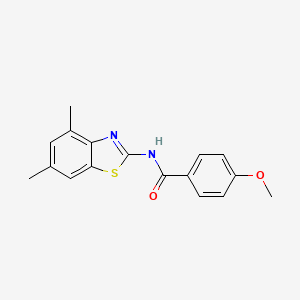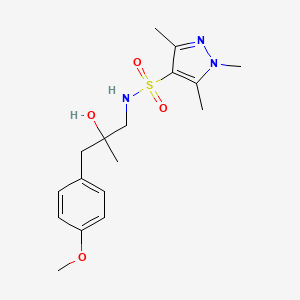![molecular formula C25H21FN2O6S B2628544 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 866591-18-6](/img/structure/B2628544.png)
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C25H21FN2O6S/c1-33-21-11-9-17(13-22(21)34-2)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-10-20(19)28/h3-14H,15H2,1-2H3,(H,27,29) . This provides a detailed description of the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) have been highlighted for their efficacy in degrading acetaminophen (ACT) from aqueous media, leading to various kinetics, mechanisms, and by-products. The study of ACT by-products, their biotoxicity, degradation pathways, and the prediction of reactive sites in the ACT molecule via the Fukui function, provides valuable insights. This research contributes to enhancing the degradation of ACT by AOP systems, demonstrating the potential of similar compounds in environmental remediation efforts (Qutob et al., 2022).
Enzymatic Degradation of Organic Pollutants
The enzymatic approach has shown promise in the degradation/transformation of various organic pollutants, with enzymes like laccases and peroxidases being utilized in the presence of redox mediators. This method enhances the degradation efficiency of recalcitrant compounds, offering an innovative solution for the treatment of aromatic compounds in industrial effluents/wastewater. This advancement signifies the role of similar chemical compounds in augmenting enzymatic degradation processes (Husain & Husain, 2007).
Treatment of Acetaminophen Micropollutants
Acetaminophen (ACT) is increasingly present in natural water environments, transforming into various intermediates based on environmental conditions. The review focuses on the occurrences, toxicities, removal technologies, and transformation pathways of ACT in different environmental compartments. Highlighting the challenges in monitoring, detecting, and treating ACT and its by-products, this research underscores the importance of tertiary treatment systems like advanced oxidation in removing toxic metabolites of ACT, thus protecting the ecosystem (Vo et al., 2019).
Synthetic Approaches and Applications
Exploration of synthetic methods for creating compounds with similar structures provides a foundation for developing new materials with potential applications in various domains, including pharmaceuticals, materials science, and environmental science. For instance, practical synthesis techniques for key intermediates demonstrate the ongoing efforts to develop efficient and scalable production methods for compounds with complex structures, paving the way for their application in the creation of novel therapeutic agents or materials (Qiu et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S/c1-33-21-11-9-17(13-22(21)34-2)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-10-20(19)28/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZPYBRCHJOSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid](/img/structure/B2628463.png)
![(E)-3-(2-chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2628464.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2628467.png)




![1-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2628476.png)

![2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2628479.png)

![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2628482.png)
![3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2628484.png)